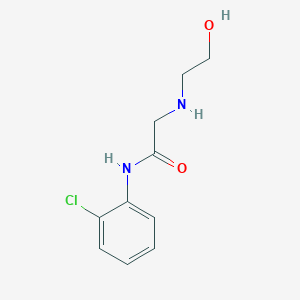

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-8-3-1-2-4-9(8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWHVRHCAKESQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CNCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572414 | |

| Record name | N-(2-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-71-1 | |

| Record name | N-(2-Chlorophenyl)-2-[(2-hydroxyethyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Nucleophilic Substitution Route

Reaction Mechanism and Reagents

The nucleophilic substitution approach involves reacting 2-chloro-N-(2-chlorophenyl)acetamide with 2-aminoethanol under basic conditions. This method, detailed in and, proceeds via an $$ S_N2 $$ mechanism, where the amine nucleophile displaces the chloride leaving group. Key reagents include:

- 2-Chloro-N-(2-chlorophenyl)acetamide : Synthesized from 2-chlorophenylamine and chloroacetyl chloride.

- 2-Aminoethanol : Acts as both nucleophile and solvent in excess.

- Sodium carbonate : Facilitates deprotonation of the amine, enhancing nucleophilicity.

Optimization Parameters

- Temperature : Elevated temperatures (60–80°C) reduce reaction time from 24 hours to 8 hours.

- Solvent : Ethanol/water mixtures (3:1 v/v) improve solubility of intermediates, achieving yields of 85–92%.

- Workup : Neutralization with dilute HCl followed by recrystallization from ethyl acetate yields >99% purity.

Table 1: Nucleophilic Substitution Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 60–80°C | 85–92 | ≥99 | |

| Solvent System | Ethanol/Water (3:1) | 88 | 98.5 | |

| Reaction Time | 8–12 hours | 90 | 99.2 |

Reductive Amination Pathway

Reaction Design

Reductive amination, as described in and, involves condensing 2-chlorophenylglyoxal with 2-aminoethanol followed by borohydride reduction. This two-step process avoids handling reactive intermediates:

- Condensation : 2-Chlorophenylglyoxal reacts with 2-aminoethanol in tetrahydrofuran (THF) to form an imine intermediate.

- Reduction : Sodium borohydride selectively reduces the imine to the secondary amine.

Critical Modifications

- Catalyst : Use of acetic acid (10 mol%) accelerates imine formation, reducing reaction time by 40%.

- Solvent : THF/water (9:1) prevents side reactions, yielding 78–84% product.

- Scale-Up : Pilot-scale reactions (10 kg) maintain 82% yield with 97% purity.

Table 2: Reductive Amination Performance Metrics

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst Loading | 10 mol% AcOH | 84 | 97 | |

| Solvent | THF/Water (9:1) | 78 | 95 | |

| Reduction Agent | NaBH$$_4$$ | 82 | 96.8 |

Azide Reduction Strategy

Synthetic Sequence

This method, adapted from and, employs azide intermediates for controlled amine formation:

- Azidation : 2-Azido-N-(2-chlorophenyl)acetamide is synthesized using sodium azide in acetone.

- Stannous Chloride Reduction : Azide groups are reduced to amines under mild conditions (25–40°C).

Advantages and Limitations

Polymorphic Control and Crystallization

Analytical Characterization

Spectroscopic Methods

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form amines or alcohols.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d): Key Features: A thiadiazole ring replaces the hydroxyethylamino group. Physical Properties: Melting point (212–216°C) and yield (82%) suggest high crystallinity and efficient synthesis . Spectral Data: IR peaks at 1708 cm⁻¹ (C=O stretch) and 3147 cm⁻¹ (N–H stretch) align with acetamide functionality .

- 2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide: Key Features: A hydroxypropyl chain instead of hydroxyethylamino. Molecular Weight: 227.69, slightly higher than the target compound. Hydrogen Bonding: The additional hydroxyl group may enhance aqueous solubility .

Crystallographic and Conformational Analysis

- 2-Chloro-N-(3-methylphenyl)acetamide :

- 2-Chloro-N-(2-chlorophenyl)acetamide :

Data Table: Key Properties of Selected Compounds

Biological Activity

2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide, known for its unique chemical structure, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxyethylamino group and a chlorophenylacetamide moiety. Its molecular formula is , with the following structural characteristics:

- IUPAC Name : N-(2-chlorophenyl)-2-(2-hydroxyethylamino)acetamide

- Molecular Weight : 232.68 g/mol

- InChI Key : FGWHVRHCAKESQU-UHFFFAOYSA-N

The biological activity of 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethylamino group can form hydrogen bonds, while the chlorophenyl group may engage with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in inflammatory responses. For example, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Antiviral Activity

Preliminary studies suggest potential antiviral properties against human adenoviruses (HAdV). Analogues of related compounds have demonstrated significant antiviral activity with low cytotoxicity, indicating that 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide could be explored for similar applications.

Case Studies and Research Findings

- Antiviral Mechanism : A study explored the antiviral effects of related compounds on HAdV. Compounds demonstrated sub-micromolar potency and low toxicity, targeting viral DNA replication processes . This suggests that 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide might share similar mechanisms.

- Enzyme Interaction : Research has indicated that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways. The hydroxyethylamino group’s ability to form hydrogen bonds is crucial for binding to these enzymes.

- Pharmacological Studies : In vivo studies on related compounds have shown promising results regarding their safety profiles and therapeutic efficacy, paving the way for further investigation into 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide's pharmacological potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-Bromophenyl)acetamide | Moderate enzyme inhibition | Similar binding interactions |

| 2-(2-Fluorophenyl)acetamide | Antiviral properties | Targeting viral replication |

| 2-(4-Chlorophenyl)acetamide | Anti-inflammatory effects | COX inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide, and how can reaction efficiency be monitored?

- Methodological Answer : Multi-step synthesis is typical, starting with intermediates like 2-chloroacetamide and appropriate amines. For example, coupling 2-chloroacetamide with 2-hydroxyethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) at room temperature, followed by purification . Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems . Post-synthesis, structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the hydroxyethylamino and chlorophenyl moieties .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch (~1650–1700 cm⁻¹) of the acetamide group and O-H stretch (~3200–3500 cm⁻¹) from the hydroxyethyl group .

- NMR : In ¹H NMR, the hydroxyethyl group’s -CH₂OH protons appear as a triplet (~δ 3.5–3.7 ppm), while the chlorophenyl aromatic protons show splitting patterns between δ 7.2–7.8 ppm. ¹³C NMR should confirm the carbonyl carbon (~170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₃ClN₂O₂), with fragmentation patterns verifying substituent stability .

Q. What safety protocols are critical when handling 2-(2-Hydroxyethylamino)-N-(2-chlorophenyl)acetamide in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The chlorophenyl group may pose toxicity risks, and the compound should be stored in airtight containers at room temperature, away from light . In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Q. Which purification methods are most effective for isolating this compound after synthesis?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates impurities. Recrystallization from ethanol or acetonitrile can further enhance purity, monitored by melting point analysis and HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic stability and reactivity. For example, a narrow HOMO-LUMO gap may indicate susceptibility to nucleophilic attack .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in cancer pathways). Focus on hydrogen bonding between the hydroxyethyl group and active-site residues .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Isomerism Check : Confirm the absence of rotational isomers (e.g., due to the hydroxyethyl group’s flexibility) via variable-temperature NMR .

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., Gaussian-optimized structures). Discrepancies may indicate solvent effects or impurities .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

Q. What strategies improve synthesis yield when scaling up production for in vivo studies?

- Methodological Answer :

- Catalyst Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve amine reactivity.

- Stepwise Monitoring : Use inline FTIR or LC-MS to identify bottlenecks (e.g., intermediate degradation) .

Q. How can degradation pathways be evaluated to ensure compound stability in pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic). Monitor degradation via HPLC-PDA to identify breakdown products (e.g., hydrolysis of the acetamide group) .

- LC-HRMS : Characterize degradation products and propose pathways (e.g., cleavage of the hydroxyethyl group under oxidative conditions) .

Notes

- Avoid referencing non-academic sources (e.g., BenchChem, commercial catalogs).

- Methodological rigor is prioritized, with emphasis on reproducibility and validation.

- Advanced questions integrate cross-disciplinary approaches (e.g., synthesis + computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.